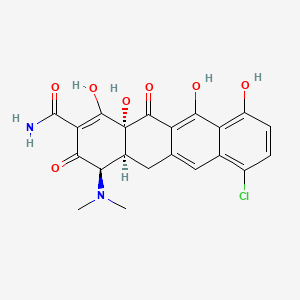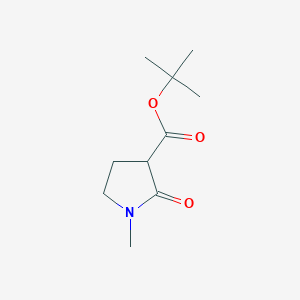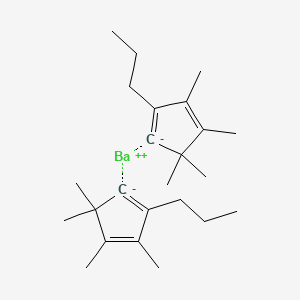
Bisnpropyltetramethylcyclopentadienylbariumviscousyellowliq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(n-propyltetramethylcyclopentadienyl)barium is an organometallic compound with the chemical formula C₂₄H₃₈Ba. It is known for its viscous yellow liquid form and is primarily used in research and industrial applications. This compound is sensitive to air and moisture, making it essential to handle it under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(n-propyltetramethylcyclopentadienyl)barium is synthesized through the reaction of barium metal with n-propyltetramethylcyclopentadiene in an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of Bis(n-propyltetramethylcyclopentadienyl)barium involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and stringent control of reaction conditions to ensure high purity and yield. The compound is often packaged in ampoules to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Bis(n-propyltetramethylcyclopentadienyl)barium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced in the presence of reducing agents to form barium metal.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include barium oxide, barium metal, and substituted cyclopentadienyl complexes .
Scientific Research Applications
Bis(n-propyltetramethylcyclopentadienyl)barium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including thin films and coatings, through chemical vapor deposition (CVD) and physical vapor deposition (PVD) techniques
Mechanism of Action
The mechanism of action of Bis(n-propyltetramethylcyclopentadienyl)barium involves its interaction with molecular targets through its cyclopentadienyl ligands. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic reactions. The compound’s barium center plays a crucial role in stabilizing these complexes and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
- Bis(pentamethylcyclopentadienyl)barium
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct
Uniqueness
Bis(n-propyltetramethylcyclopentadienyl)barium is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other similar compounds. Its viscous yellow liquid form also sets it apart, making it suitable for specific applications in thin film deposition and advanced material synthesis .
Properties
Molecular Formula |
C24H38Ba |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
barium(2+);1,2,5,5-tetramethyl-3-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-11-8-12(4,5)10(3)9(11)2;/h2*6-7H2,1-5H3;/q2*-1;+2 |
InChI Key |
FISZVUOZXHFZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=[C-]C(C(=C1C)C)(C)C.CCCC1=[C-]C(C(=C1C)C)(C)C.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


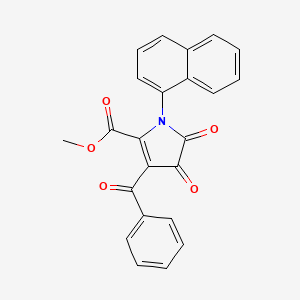
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)

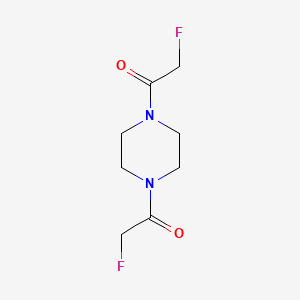
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
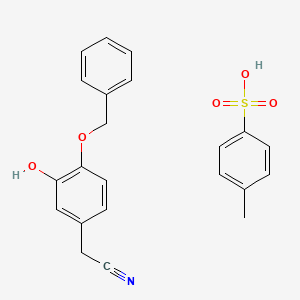
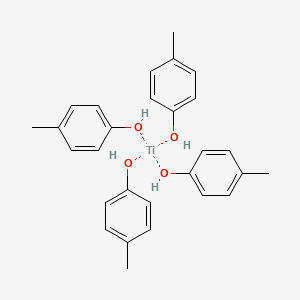
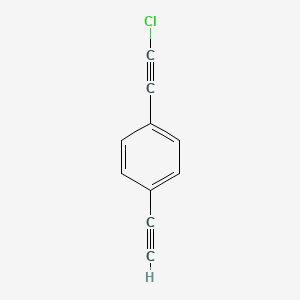
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
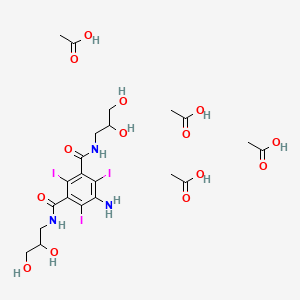
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
